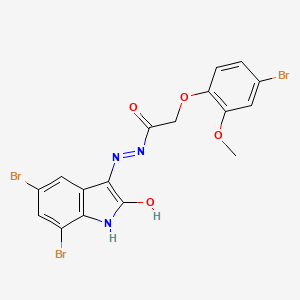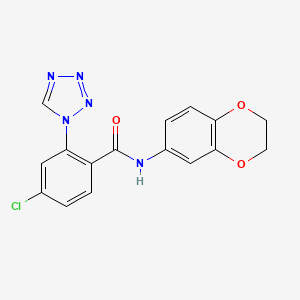
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone, also known as DIMP, is a small molecule that has gained attention in the scientific community due to its potential in various applications.
作用机制
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to modulate the expression of various genes involved in cancer cell growth, inflammation, and oxidative stress. Moreover, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported to inhibit the migration and invasion of cancer cells. These effects suggest that 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone may have potential as a therapeutic agent for cancer and other diseases.
实验室实验的优点和局限性
One of the advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in lab experiments is its high purity and yield. Moreover, the synthesis method of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is relatively simple and can be easily scaled up. However, one limitation of using 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in lab experiments is its low solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for the study of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. One potential area of research is the development of new drugs based on 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone and its effects on various signaling pathways. Additionally, the development of new synthesis methods for 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone may lead to the discovery of new analogs with improved bioactivity and pharmacokinetic properties.
Conclusion:
In conclusion, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is a promising small molecule with potential in various scientific research applications. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a candidate for the development of new drugs for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone and its effects on various signaling pathways.
合成方法
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with 2-bromo-1-(3-methylbutyl)-1H-indole in the presence of a palladium catalyst. This method has been reported to yield high purity and yield of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone.
科学研究应用
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Moreover, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported to have anti-inflammatory and anti-oxidant effects. These properties make 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone a promising candidate for the development of new drugs for cancer and other diseases.
属性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12(2)8-9-15-13(3)19-18(20-17(15)22)21-11-10-14-6-4-5-7-16(14)21/h4-7,12H,8-11H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGDRUBBKXXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C32)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6132614.png)
![3-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6132624.png)
![5-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6132633.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B6132638.png)
![2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)

![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)